molecular formula C10H19NO2 B8646807 4-(2-methylpropyl)piperidine-4-carboxylic acid

4-(2-methylpropyl)piperidine-4-carboxylic acid

Cat. No.: B8646807
M. Wt: 185.26 g/mol
InChI Key: RJKFXHZAWNRVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methylpropyl)piperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring with a carboxylic acid moiety in the iso positionIt is known for its role as a partial agonist of the GABA A receptor .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-(2-methylpropyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-8(2)7-10(9(12)13)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

RJKFXHZAWNRVDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCNCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-methylpropyl)piperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form carboxylic acids . Additionally, Grignard reagents can react with carbon dioxide to form salts of carboxylic acids, which are then acidified to yield the corresponding carboxylic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Acidic or basic catalysts for hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-(2-methylpropyl)piperidine-4-carboxylic acid involves its interaction with GABA A receptors. As a partial agonist, it binds to the receptor and modulates its activity, leading to changes in ion channel conductance and neurotransmission . This interaction can influence various physiological processes, including sedation and anxiolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methylpropyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern and its role as a partial agonist of the GABA A receptor. This distinguishes it from other piperidine derivatives that may have different substitution patterns and pharmacological properties .

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